6'-(4-Bromophenyl)-3',3'-dimethylspiro[1,3-dihydroindene-2,5'-oxane]-2',4'-dione
Overview
Description
6’-(4-Bromophenyl)-3’,3’-dimethylspiro[1,3-dihydroindene-2,5’-oxane]-2’,4’-dione is a complex organic compound characterized by its unique spiro structure. This compound features a bromophenyl group, which is a phenyl ring substituted with a bromine atom, and a spiro linkage connecting two different ring systems. The presence of the bromine atom and the spiro structure imparts distinct chemical and physical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-(4-Bromophenyl)-3’,3’-dimethylspiro[1,3-dihydroindene-2,5’-oxane]-2’,4’-dione typically involves multiple steps, starting with the preparation of the bromophenyl precursor. One common method involves the bromination of phenol to produce 4-bromophenol . This intermediate is then subjected to further reactions to introduce the spiro linkage and the dimethylindene moiety. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by spirocyclization processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6’-(4-Bromophenyl)-3’,3’-dimethylspiro[1,3-dihydroindene-2,5’-oxane]-2’,4’-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The spiro structure allows for potential cyclization reactions, leading to the formation of new ring systems.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted phenyl derivatives, while oxidation reactions can produce quinone-like structures.
Scientific Research Applications
6’-(4-Bromophenyl)-3’,3’-dimethylspiro[1,3-dihydroindene-2,5’-oxane]-2’,4’-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable probe for studying biological processes and interactions.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 6’-(4-Bromophenyl)-3’,3’-dimethylspiro[1,3-dihydroindene-2,5’-oxane]-2’,4’-dione involves its interaction with specific molecular targets. The bromophenyl group can engage in halogen bonding, while the spiro structure provides a rigid framework that can influence the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzymes, modulation of receptor activity, or interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: A simpler compound with a single bromine atom on a phenyl ring.
Spiro[cyclohexane-1,2’-indene]: A spiro compound with a different ring system.
3,3-Dimethylindene: A compound with a similar indene structure but lacking the spiro linkage.
Uniqueness
6’-(4-Bromophenyl)-3’,3’-dimethylspiro[1,3-dihydroindene-2,5’-oxane]-2’,4’-dione is unique due to its combination of a bromophenyl group, a spiro linkage, and a dimethylindene moiety
Properties
IUPAC Name |
6'-(4-bromophenyl)-3',3'-dimethylspiro[1,3-dihydroindene-2,5'-oxane]-2',4'-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrO3/c1-20(2)18(23)21(11-14-5-3-4-6-15(14)12-21)17(25-19(20)24)13-7-9-16(22)10-8-13/h3-10,17H,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCKFKFCINHSNTJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CC3=CC=CC=C3C2)C(OC1=O)C4=CC=C(C=C4)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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